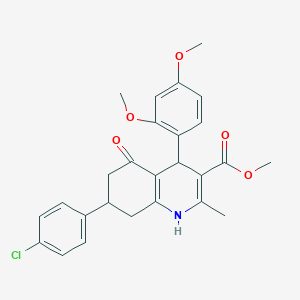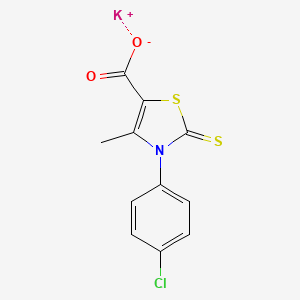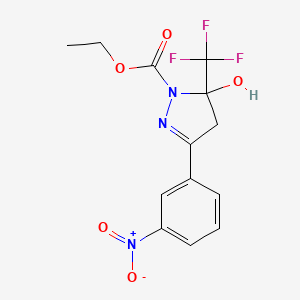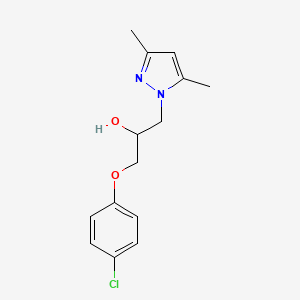![molecular formula C16H15ClN2O4S B5231319 N-(3-chloro-4-methoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5231319.png)
N-(3-chloro-4-methoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide, commonly known as CMN-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer treatment. CMN-1 is a thioacetamide derivative that has been shown to inhibit the growth of cancer cells in vitro and in vivo. In
Wirkmechanismus
The mechanism of action of CMN-1 is not fully understood, but it is believed to involve the inhibition of the proteasome, a cellular complex that degrades proteins. Inhibition of the proteasome can lead to the accumulation of proteins that are toxic to cancer cells, leading to their death. CMN-1 has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
CMN-1 has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. In addition to its anti-cancer effects, CMN-1 has also been shown to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CMN-1 is its specificity for cancer cells, which reduces the risk of toxicity to normal cells. However, the synthesis of CMN-1 is complex and time-consuming, which may limit its use in large-scale experiments. Additionally, more research is needed to fully understand the mechanism of action of CMN-1 and its potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on CMN-1. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the optimization of the dosing and administration of CMN-1 for maximum efficacy in cancer treatment. Additionally, more research is needed to fully understand the mechanism of action of CMN-1 and its potential applications in other diseases.
Synthesemethoden
The synthesis of CMN-1 involves a multi-step process that includes the reaction of 3-chloro-4-methoxyaniline with 2-bromoacetic acid to form N-(3-chloro-4-methoxyphenyl)-2-bromoacetamide. This intermediate is then reacted with sodium thiomethoxide and 4-nitrobenzyl bromide to form CMN-1. The purity of the compound is confirmed by HPLC and NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
CMN-1 has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that CMN-1 inhibits the growth of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In vivo studies have also shown that CMN-1 can inhibit the growth of tumors in mice. Furthermore, CMN-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S/c1-23-15-7-4-12(8-14(15)17)18-16(20)10-24-9-11-2-5-13(6-3-11)19(21)22/h2-8H,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCBFYTVOTUDPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![cyclohexyl (7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5231260.png)


![4-[2-(4-hydroxy-3-methoxybenzoyl)carbonohydrazonoyl]-2-methoxyphenyl benzoate](/img/structure/B5231290.png)
![4-[(diphenylacetyl)amino]-N-(4-nitrophenyl)benzamide](/img/structure/B5231292.png)
![3-[(benzyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5231298.png)


![1-(4-fluorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5231329.png)
![2-({2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5231332.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5231343.png)
![2-chloro-N-(3-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5231344.png)